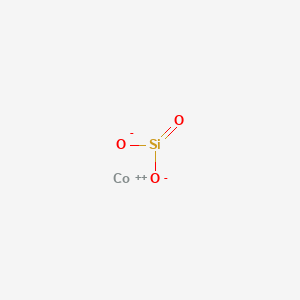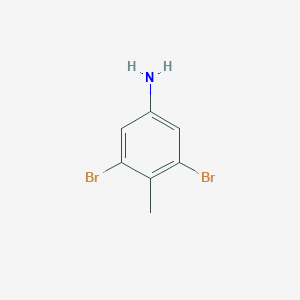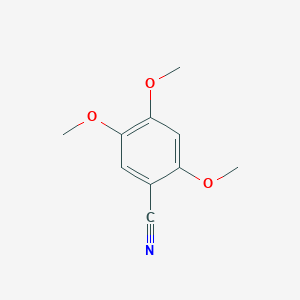
Cobalt(2+);dioxido(oxo)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+);dioxido(oxo)silane is a coordination compound that features cobalt in the +2 oxidation state and a silane ligand with two oxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Cobalt(2+);dioxido(oxo)silane typically involves the reaction of cobalt salts with silane compounds under controlled conditions. One common method is the reaction of cobalt(II) chloride with silane in the presence of an oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using cobalt(II) salts and silane compounds. The process often includes steps such as purification and crystallization to obtain the desired product with high purity. The use of advanced techniques like high-pressure reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+);dioxido(oxo)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states or elemental cobalt.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other hydrides are used for reduction reactions.
Substitution Reactions: Ligand exchange can be facilitated by using coordinating solvents or other ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(0) or cobalt(I) species.
Applications De Recherche Scientifique
Cobalt(2+);dioxido(oxo)silane has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including as a therapeutic agent.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cobalt(2+);dioxido(oxo)silane involves the coordination of the cobalt center with the silane ligand. The cobalt center can undergo redox reactions, facilitating various chemical transformations. The specific molecular targets and pathways depend on the reaction conditions and the nature of the ligands involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(2+);dioxido(oxo)germane: Similar to Cobalt(2+);dioxido(oxo)silane but with germanium instead of silicon.
Cobalt(2+);dioxido(oxo)stannane: Similar compound with tin instead of silicon.
Uniqueness
This compound is unique due to its specific coordination environment and the presence of silicon. This gives it distinct chemical properties and reactivity compared to similar compounds with different central atoms.
Propriétés
IUPAC Name |
cobalt(2+);dioxido(oxo)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.O3Si/c;1-4(2)3/q+2;-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZCSDJWWIABKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.016 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one](/img/structure/B84104.png)







![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)


